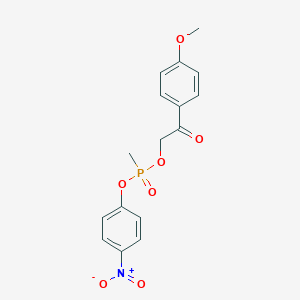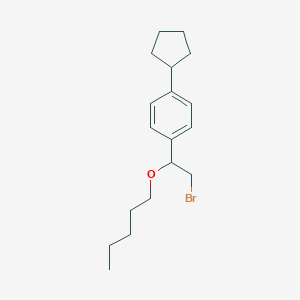
alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the bromomethyl group can be introduced via bromination of the corresponding methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysts and microwave-assisted synthesis can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ether linkage provides stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Benzyl bromide: Shares the bromomethyl group but lacks the ether linkage and cyclopentyl group.
Cyclopentyl methyl ether: Contains the ether linkage and cyclopentyl group but lacks the bromomethyl group.
Pentyl ether: Contains the ether linkage but lacks the bromomethyl and cyclopentyl groups.
Uniqueness: The presence of the bromomethyl group allows for versatile chemical modifications, while the cyclopentyl and ether groups provide stability and lipophilicity, enhancing its utility in various fields .
Properties
CAS No. |
21270-10-0 |
|---|---|
Molecular Formula |
C18H27BrO |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-(2-bromo-1-pentoxyethyl)-4-cyclopentylbenzene |
InChI |
InChI=1S/C18H27BrO/c1-2-3-6-13-20-18(14-19)17-11-9-16(10-12-17)15-7-4-5-8-15/h9-12,15,18H,2-8,13-14H2,1H3 |
InChI Key |
NSRBWYLAMGREAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CBr)C1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



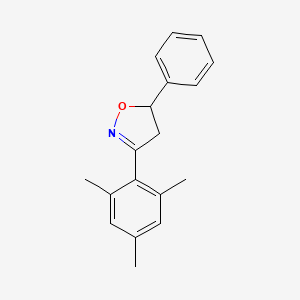
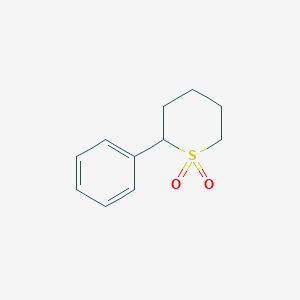
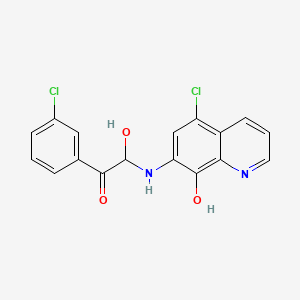
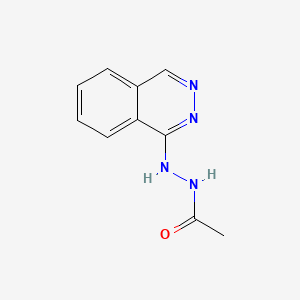
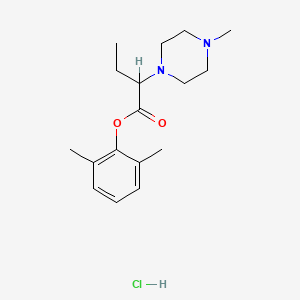
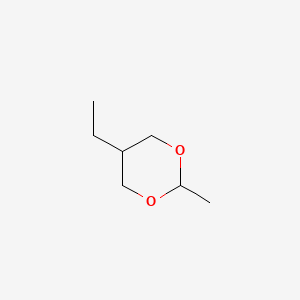
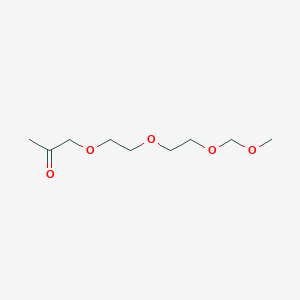
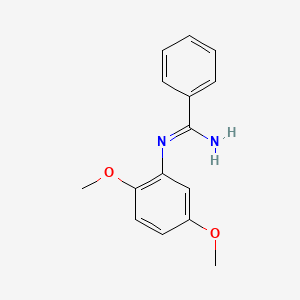
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
